molecular formula C20H13F2N3O3 B6569861 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1021265-10-0

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B6569861
CAS RN: 1021265-10-0
M. Wt: 381.3 g/mol
InChI Key: OOUZXCXLDYBETH-UHFFFAOYSA-N
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Description

The compound “N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide” is a complex organic molecule. It contains an indole moiety, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of indole derivatives has seen considerable activity in recent years due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . A series of similar compounds were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2-oxazole ring, a difluorophenyl group, an indole group, and an oxoacetamide group .

Scientific Research Applications

Anticancer Activity

This compound has been found to have potential anticancer activity. A study found that derivatives based on indole bearing oxadiazole–triazole moieties, which are similar to the structure of this compound, showed significant anticancer activity . These compounds were synthesized and their molecular structures were characterized using various techniques . They exhibited high potency against MCF-7 and MDA-MB-468 cell lines .

Antifungal Agent

The compound is a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared with existing antifungal drugs, it has a higher potency against a broad range of fungal pathogens including Asperigillus, Candida, and Cryptococcus .

Biological Potential of Indole Derivatives

Indole derivatives, such as this compound, possess various biological activities. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analgesic Activity

Isoxazole derivatives, which are structurally similar to this compound, have been found to exhibit analgesic activity .

Anticonvulsant Activity

Isoxazole derivatives have also been found to exhibit anticonvulsant activity .

Antipsychotic Activity

These derivatives have been found to exhibit antipsychotic activity .

Antimicrobial Activity

Isoxazole derivatives have been found to exhibit antimicrobial activity .

Affinity for Serotonergic and Dopaminergic Receptors

Isoxazole derivatives have been found to have affinity for serotonergic and dopaminergic receptors .

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O3/c21-11-5-6-14(16(22)7-11)18-8-12(25-28-18)9-24-20(27)19(26)15-10-23-17-4-2-1-3-13(15)17/h1-8,10,23H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUZXCXLDYBETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

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